molecular formula C20H18N4O3S B11301267 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Cat. No.: B11301267
M. Wt: 394.4 g/mol
InChI Key: FLLVFLRZZOWQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H18N4O3S/c1-12-21-19-14-6-4-5-7-15(14)22-20(24(19)23-12)28-11-16(25)13-8-9-17(26-2)18(10-13)27-3/h4-10H,11H2,1-3H3

InChI Key

FLLVFLRZZOWQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the Triazoloquinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The final step involves the coupling of the two intermediates through a thioether linkage, often using reagents like thiols and alkyl halides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone: shares structural similarities with other triazoloquinazoline derivatives and phenylthio compounds.

    Unique Features: The combination of the triazoloquinazoline core with the 3,4-dimethoxyphenyl group and thioether linkage makes this compound unique, potentially offering distinct chemical and biological properties.

List of Similar Compounds

  • This compound
  • 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanol
  • 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethane

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Structural Features

  • Dimethoxyphenyl Group : Contributes to the lipophilicity and potential receptor interactions.
  • Triazoloquinazoline Moiety : Known for various biological activities, including anticancer and antimicrobial properties.
  • Thioether Linkage : May enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing a triazole or quinazoline structure exhibit significant anticancer properties. For instance:

  • A derivative similar to the target compound showed IC₅₀ values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
  • The mechanism of action is hypothesized to involve the inhibition of key enzymes in cancer metabolism or direct interaction with DNA .

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored in various studies:

  • In vitro testing demonstrated that related compounds exhibited activity against Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .
  • The presence of the dimethoxyphenyl group may enhance membrane permeability, facilitating antimicrobial action.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • DNA Interaction : Potential intercalation into DNA strands could disrupt replication processes in cancer cells.

Case Studies and Experimental Data

A summary of relevant experimental findings is presented in the following table:

Study ReferenceBiological ActivityIC₅₀ ValueTarget Organism/Cell Line
Anticancer6.2 μMHCT-116 (Colon Cancer)
Anticancer27.3 μMT47D (Breast Cancer)
Antimicrobial-Staphylococcus aureus
Antimicrobial-Candida albicans

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically starting from readily available precursors. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.